3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Overview
Description
This compound is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a carboxylic acid group, and a fluorophenyl sulfanyl group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can be synthesized from ortho-hydroxystilbenes via a hypervalent iodine reagents-mediated cyclization . They can also undergo a nickel-catalyzed intramolecular nucleophilic addition reaction .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . The molecular weight is 302.33 .Scientific Research Applications
Molecular Structure and Interactions
- The compound has been studied for its crystal structure and molecular interactions. For example, in a related benzofuran derivative, the methyl group of the methylsulfanyl substituent was found to be almost perpendicular to the plane of the benzofuran fragment, with carboxylic acid groups involved in intermolecular hydrogen bonds, forming centrosymmetric dimers and further packing into stacks along certain axes by C—H⋯π interactions (Choi et al., 2008).
Synthesis and Chemical Reactions
- Research has also focused on developing new synthetic routes and reactions involving similar benzofuran derivatives. For instance, a facile and general route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes was reported, showcasing broad functional group tolerance and smooth reaction progress (Sheng et al., 2014).
Material Science Applications
- In material science, sulfur-containing carboxylic acids derived from benzofuran compounds have been investigated for their potential in photoinitiating systems for free-radical polymerization. These systems were studied in aqueous solutions, with findings suggesting that certain sulfur-containing carboxylic acids can be efficient electron donors in photoinduced polymerizations (Wrzyszczyński et al., 2000).
Fluorogenic Reagents
- The compound's structural motif has been utilized in the design of fluorogenic reagents for carboxylic acids. A new fluorogenic reagent, designed based on the benzofuran structure, demonstrated superior properties for the detection of carboxylic acids, highlighting the utility of benzofuran derivatives in analytical chemistry (Uchiyama et al., 2001).
Mechanism of Action
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research could focus on further exploring the biological activities and therapeutic potential of this compound.
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3S/c17-10-5-7-11(8-6-10)21-9-13-12-3-1-2-4-14(12)20-15(13)16(18)19/h1-8H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDMZTJFMUFHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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